molecular formula C19H28O4 B1360777 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone CAS No. 898755-78-7

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone

Cat. No. B1360777
CAS RN: 898755-78-7
M. Wt: 320.4 g/mol
InChI Key: UKJNKIHKNANWTN-UHFFFAOYSA-N
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Description

The compound “3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline” is similar to the one you’re asking about . It has a molecular formula of C12H17NO2 and a molecular weight of 207.27 g/mol . The IUPAC name for this compound is 3-(5,5-dimethyl-1,3-dioxan-2-yl)aniline .


Chemical Reactions Analysis

The synthesis of “N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids” involves reactions with 3-(5,5-dimethyl-1,3-dioxane-2-yl)propanal . This might give some insight into the types of reactions that “5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-ethoxyvalerophenone” could undergo.


Physical And Chemical Properties Analysis

The related compound “3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline” has a molecular weight of 207.27 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 207.125928785 g/mol .

Scientific Research Applications

Solar Cell Application

One of the significant applications of compounds related to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone is in the field of solar energy. A study by Jørgensen and Krebs (2005) focused on the synthesis of new monomers for the stepwise synthesis of oligophenylenevinylenes (OPVs), a class of compounds closely related to this compound. These compounds were then tested as active materials in photovoltaic cells, showing conversion efficiencies in the range of 0.5-1%, which highlights their potential in the development of plastic solar cells (Jørgensen & Krebs, 2005).

Synthesis and Structural Analysis

The compound and its derivatives are also valuable in synthetic chemistry for creating new molecular structures. Kuhn et al. (2003) synthesized a derivative, 1-{2,2-Dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3-dioxan-5-yl}pyridinium ylide, revealing its crystal structure and confirming the betaine nature of the compound. This synthesis contributes to the broader understanding of the structural dynamics of these types of compounds (Kuhn, Al-Sheikh, & Steimann, 2003).

Anti-inflammatory Applications

In the field of medicinal chemistry, derivatives of this compound have been explored for their potential anti-inflammatory properties. Li et al. (2008) synthesized a series of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, which exhibited significant anti-inflammatory activities, surpassing even the standard reference drug aspirin in certain instances. This research highlights the compound’s relevance in developing novel anti-inflammatory drugs (Li et al., 2008).

Catalysis and Polymer Chemistry

The compound and its derivatives have applications in catalysis and polymer chemistry as well. Deutsch et al. (2007) investigated the acid-catalysed condensation of glycerol with derivatives of [1,3]dioxan, a similar compound, to create potential novel platform chemicals, particularly [1,3]dioxan-5-ols. This study contributes to the understanding of glycerol conversion processes in the creation of new chemicals (Deutsch, Martin, & Lieske, 2007).

Pharmaceutical Applications

In pharmaceutical research, modifications of the compound's structure have been studied for their potential therapeutic applications. For example, Fensome et al. (2008) explored derivatives of the compound in the context of progesterone receptor modulators, which could be used for various female healthcare applications, including contraception and treatment of certain breast cancers (Fensome et al., 2008).

properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O4/c1-4-21-17-11-7-5-9-15(17)16(20)10-6-8-12-18-22-13-19(2,3)14-23-18/h5,7,9,11,18H,4,6,8,10,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJNKIHKNANWTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)CCCCC2OCC(CO2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646000
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898755-78-7
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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